REACTION_CXSMILES
|
[Cl-].C([N+]1(C)CCCC1)CCC.[CH:12]12[CH2:18][CH:15]([CH2:16][CH2:17]1)[CH:14]=[CH:13]2.[CH:19]([O:21][CH3:22])=[O:20]>[Ru].[Co]>[C:12]12([C:19]([O:21][CH3:22])=[O:20])[CH2:18][CH:15]([CH2:16][CH2:17]1)[CH2:14][CH2:13]2 |f:0.1|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
[Ru(CO)3Cl2]2
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Co2(CO)8
|
Quantity
|
0.05 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.25 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCC)[N+]1(CCCC1)C
|
Name
|
halide salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ru]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Co]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
ADDITION
|
Details
|
mixed at room temperature
|
Type
|
CUSTOM
|
Details
|
thus a catalyst system was obtained
|
Type
|
CUSTOM
|
Details
|
subsequently the reactor was purged with nitrogen gas at 0.5 MPa
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reactor was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
A portion of the remaining organic phase was withdrawn
|
Type
|
CUSTOM
|
Details
|
results
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CCC(CC1)C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |